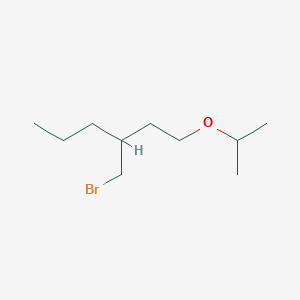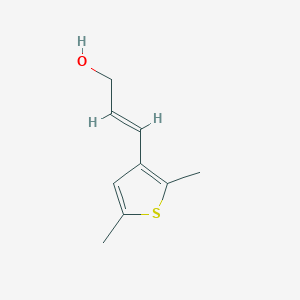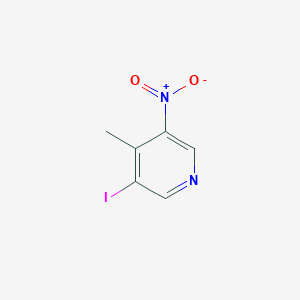
3-(Bromomethyl)-1-isopropoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-isopropoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, with an isopropoxy group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-isopropoxyhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxyhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-isopropoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and hydrocarbons are formed.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-isopropoxyhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-isopropoxyhexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-isopropoxyhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-1-isopropoxyhexane: Contains an iodine atom instead of bromine.
3-(Bromomethyl)-1-methoxyhexane: Has a methoxy group instead of an isopropoxy group.
Uniqueness
3-(Bromomethyl)-1-isopropoxyhexane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. The isopropoxy group also imparts distinct steric and electronic properties, influencing the compound’s reactivity and applications.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-propan-2-yloxyhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-10(8-11)6-7-12-9(2)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
FETUUAWBWIKEEA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCOC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
